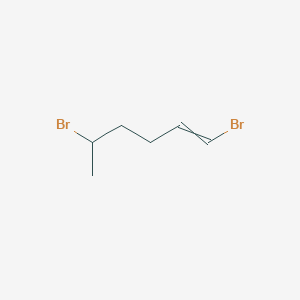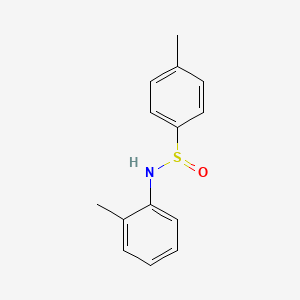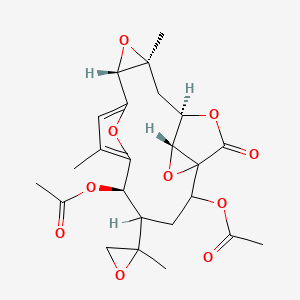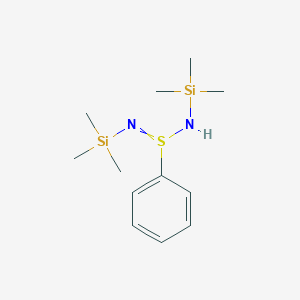
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a 4-oxo-3-phenylbut-2-en-2-yl moiety, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 4-oxo-3-phenylbut-2-en-2-yl thiocyanate can be achieved through several methods. One common approach involves the reaction of 4-oxo-3-phenylbut-2-en-2-yl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired thiocyanate product .
Industrial production methods for thiocyanates often involve the use of alkali metal thiocyanates and organic halides. For example, the reaction of alkyl halides with sodium thiocyanate in aqueous media is a widely used method for the preparation of organic thiocyanates .
Análisis De Reacciones Químicas
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiocyanate group can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Aplicaciones Científicas De Investigación
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-oxo-3-phenylbut-2-en-2-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate can be compared with other similar compounds, such as phenyl thiocyanate and benzyl thiocyanate. While all these compounds contain the thiocyanate group, their chemical properties and reactivity differ due to the nature of the substituents attached to the thiocyanate group .
Propiedades
Número CAS |
119835-53-9 |
|---|---|
Fórmula molecular |
C11H9NOS |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
(4-oxo-3-phenylbut-2-en-2-yl) thiocyanate |
InChI |
InChI=1S/C11H9NOS/c1-9(14-8-12)11(7-13)10-5-3-2-4-6-10/h2-7H,1H3 |
Clave InChI |
GOESVROQYSLQIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C=O)C1=CC=CC=C1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)

![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)



![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
